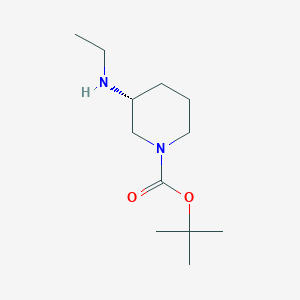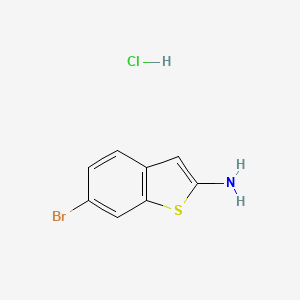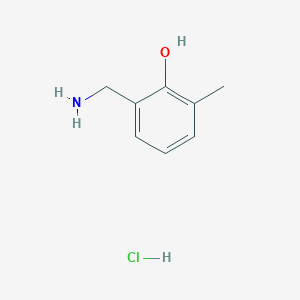
Palladium;2-phenylaniline;tricyclohexylphosphane;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladium;2-phenylaniline;tricyclohexylphosphane;chloride: is a versatile chemical compound with diverse applications in scientific research. This compound is known for its unique properties, making it valuable in various fields such as catalysis, organic synthesis, and material science studies.
Applications De Recherche Scientifique
Chemistry: Palladium;2-phenylaniline;tricyclohexylphosphane;chloride is widely used as a catalyst in various organic reactions, including cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are essential for forming carbon-carbon bonds in organic synthesis.
Biology and Medicine: In biological and medical research, this compound is explored for its potential in developing new drugs and therapeutic agents. Its ability to form stable complexes with various ligands makes it a candidate for targeted drug delivery systems .
Industry: Industrially, the compound is used in the production of fine chemicals, pharmaceuticals, and advanced materials. Its catalytic properties are leveraged to enhance the efficiency of chemical processes and reduce waste.
Mécanisme D'action
Target of Action
Palladium complexes, in general, are known to interact with various organic compounds and participate in catalytic reactions .
Mode of Action
Palladium;2-phenylaniline;tricyclohexylphosphane;chloride: is a versatile chemical compound with diverse applications in scientific research. It is utilized in catalysts and organic synthesis. The compound is known to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions .
Biochemical Pathways
Palladium complexes are known to be involved in various organic synthesis reactions, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
As a palladium complex, it is expected to have unique properties that may impact its bioavailability .
Result of Action
As a palladium complex, it is known to participate in various organic synthesis reactions, suggesting that it may have diverse molecular and cellular effects .
Action Environment
As a palladium complex, it is known to be involved in various organic synthesis reactions, suggesting that environmental factors may influence its action .
Safety and Hazards
Orientations Futures
With the rapid development of nanotechnologies, palladium nanoparticles are becoming prospective selective catalysts for complex chemical reactions . The high material cost of palladium naturally restricts its application, nevertheless nanopalladium or its alloy clusters have been extensively investigated .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Palladium;2-phenylaniline;tricyclohexylphosphane;chloride typically involves the reaction of palladium chloride with 2-phenylaniline and tricyclohexylphosphane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more sophisticated techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the compound’s performance in applications .
Analyse Des Réactions Chimiques
Types of Reactions: Palladium;2-phenylaniline;tricyclohexylphosphane;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium oxides.
Reduction: It can be reduced to lower oxidation states of palladium.
Substitution: The chloride ligand can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine are typically used.
Substitution: Ligand exchange reactions often involve the use of excess ligands and mild heating.
Major Products Formed:
Oxidation: Palladium oxides.
Reduction: Lower oxidation state palladium complexes.
Substitution: New palladium complexes with different ligands.
Comparaison Avec Des Composés Similaires
- Bis(triphenylphosphine)palladium(II) chloride
- Palladium(II) acetate
- Palladium(II) chloride
Comparison: Palladium;2-phenylaniline;tricyclohexylphosphane;chloride is unique due to its specific ligand environment, which imparts distinct reactivity and selectivity in catalytic processes. Compared to Bis(triphenylphosphine)palladium(II) chloride, it offers different steric and electronic properties, making it suitable for specific applications where other palladium complexes may not perform as effectively .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Palladium;2-phenylaniline;tricyclohexylphosphane;chloride can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Palladium(II) chloride", "2-phenylaniline", "tricyclohexylphosphane", "sodium carbonate", "chloroform", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-phenylaniline in chloroform and add tricyclohexylphosphane. Stir the mixture for 30 minutes.", "Step 2: Add palladium(II) chloride to the mixture and stir for an additional 30 minutes.", "Step 3: Add sodium carbonate to the mixture to neutralize the solution.", "Step 4: Filter the mixture to remove any solids.", "Step 5: Add ethanol to the filtrate to precipitate the product.", "Step 6: Collect the product by filtration and wash with ethanol.", "Step 7: Dry the product under vacuum to obtain Palladium;2-phenylaniline;tricyclohexylphosphane;chloride." ] } | |
Numéro CAS |
1353658-81-7 |
Formule moléculaire |
C30H44ClNPPd |
Poids moléculaire |
591.53 |
Nom IUPAC |
palladium;2-phenylaniline;tricyclohexylphosphane;chloride |
InChI |
InChI=1S/C18H33P.C12H11N.ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h16-18H,1-15H2;1-9H,13H2;1H;/p-1 |
Clé InChI |
HEUSPDIUZCDONR-UHFFFAOYSA-M |
SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C2=CC=CC=C2N.[Cl-].[Pd] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2641238.png)

![1-{[3,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2641243.png)

![4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride](/img/structure/B2641245.png)

![1-(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2641249.png)


![2-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2641254.png)
![2-ethoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2641255.png)

![tert-Butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2641257.png)
![2,6-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2641258.png)
